Carbonate ionophore VII
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Overview
Description
Mechanism of Action
Target of Action
Carbonate Ionophore VII, also known as N,N-Dioctyl-3α,12α-bis(4-trifluoroacetylbenzoyloxy)-5β-cholan-24-amide , is primarily used in the preparation of ion-selective electrodes (ISEs) . Its primary targets are the carbonate ions present in the solution .
Mode of Action
As an ionophore, this compound facilitates the transport of carbonate ions across the cell membrane . It acts as an ion sensor compound in ionophore potentiometric for ISEs . The ionophore interacts with its targets by binding to the carbonate ions and aiding in their transport across the membrane .
Biochemical Pathways
It is known that ionophores play a crucial role in maintaining the ionic balance within cells and can affect various biochemical pathways related to ion transport and homeostasis .
Result of Action
The primary result of this compound’s action is the facilitation of carbonate ion transport across the cell membrane . This can influence the ionic balance within the cell and potentially affect various cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence and concentration of carbonate ions in the environment can affect the ionophore’s efficacy . Additionally, factors such as temperature and pH may also influence the stability and action of the ionophore .
Biochemical Analysis
Biochemical Properties
Carbonate Ionophore VII plays a significant role in biochemical reactions. It is an ion sensor compound used in ionophore potentiometric for ion-selective electrodes . It interacts with various biomolecules, particularly ions, and facilitates their transport across lipid cell membranes .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in ion transport. By facilitating the transport of ions across cell membranes, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, particularly ions. It forms complexes with ions and transports them across cell membranes in a nonpolar manner . This can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. The compound has been shown to be reliable for carbonate detection with high selectivity, providing a detection limit lower than 10^−6 M at pH 8.0 . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, ionophores as a class have been studied extensively. For example, ionophores are widely used in the beef and dairy industry to improve feed efficiency and performance by altering ruminal fermentation dynamics
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role in ion transport. It interacts with various enzymes and cofactors involved in these pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with ions. It forms complexes with ions and facilitates their transport across cell membranes
Subcellular Localization
The subcellular localization of this compound is likely related to its role in ion transport. It may be directed to specific compartments or organelles based on its interactions with ions and other biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonate ionophore VII involves the coupling of trifluoroacetobenzoyl groups to a cholic acid derivative. The process typically includes the following steps:
Preparation of the Cholic Acid Derivative: Cholic acid is modified to introduce functional groups that can react with trifluoroacetobenzoyl chloride.
Coupling Reaction: The modified cholic acid derivative is reacted with trifluoroacetobenzoyl chloride in the presence of a base, such as pyridine, to form the final product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carbonate ionophore VII primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions are essential for its role in ion-selective electrodes.
Common Reagents and Conditions
Reagents: Trifluoroacetobenzoyl chloride, pyridine, cholic acid derivatives.
Major Products
The major product of these reactions is this compound itself, which is used to prepare carbonate-sensitive films for ion-selective electrodes .
Scientific Research Applications
Carbonate ionophore VII has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Calcium Ionophore I: Used for calcium ion detection.
Lithium Ionophore VIII: Used for lithium ion detection.
Magnesium Ionophore IV: Used for magnesium ion detection.
Uniqueness
Carbonate ionophore VII is unique in its high selectivity for carbonate ions, making it particularly useful for applications requiring precise carbonate ion measurements. Its structure, which includes trifluoroacetobenzoyl groups, provides enhanced selectivity and stability compared to other ionophores .
Properties
IUPAC Name |
[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H79F6NO7/c1-6-8-10-12-14-16-34-65(35-17-15-13-11-9-7-2)50(66)31-18-38(3)46-29-30-47-45-28-27-43-36-44(71-53(69)41-23-19-39(20-24-41)51(67)57(59,60)61)32-33-55(43,4)48(45)37-49(56(46,47)5)72-54(70)42-25-21-40(22-26-42)52(68)58(62,63)64/h19-26,38,43-49H,6-18,27-37H2,1-5H3/t38-,43-,44-,45+,46-,47+,48+,49+,55+,56-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOQSKXIBWVYCX-PNZPGYLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)C(=O)C(F)(F)F)C)OC(=O)C6=CC=C(C=C6)C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(C=C5)C(=O)C(F)(F)F)C)OC(=O)C6=CC=C(C=C6)C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H79F6NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1016.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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